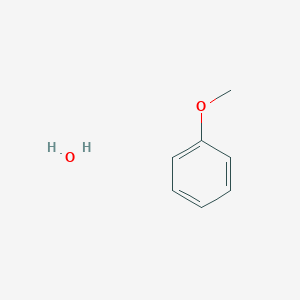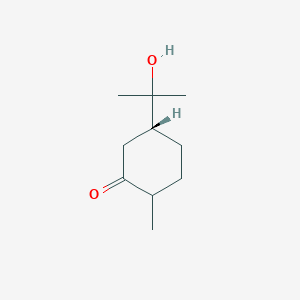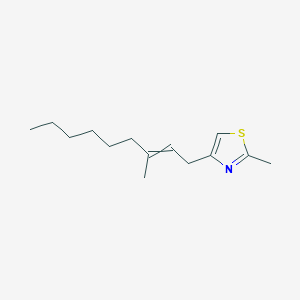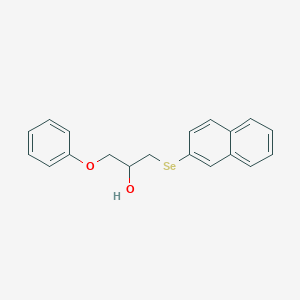![molecular formula C13H17IO2 B14261891 2-[2-(4-Iodophenyl)ethoxy]oxane CAS No. 163070-73-3](/img/structure/B14261891.png)
2-[2-(4-Iodophenyl)ethoxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Iodophenyl)ethoxy]oxane is an organic compound that belongs to the class of ethers It consists of an oxane ring (a six-membered ring containing one oxygen atom) with a 2-(4-iodophenyl)ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenyl)ethoxy]oxane can be achieved through several methods. One common approach involves the reaction of 4-iodophenol with 2-bromoethanol to form 2-(4-iodophenyl)ethanol. This intermediate is then reacted with tetrahydropyran in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Iodophenyl)ethoxy]oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include quinones or other oxidized phenyl derivatives.
Reduction Reactions: Products include the corresponding phenyl derivative without the iodine atom.
Aplicaciones Científicas De Investigación
2-[2-(4-Iodophenyl)ethoxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly as a precursor for iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-iodophenyl)ethoxy]oxane depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can facilitate radiolabeling, allowing for imaging and tracking within biological systems. The oxane ring and phenyl group can also participate in various interactions with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(4-Bromophenyl)ethoxy]oxane
- 2-[2-(4-Chlorophenyl)ethoxy]oxane
- 2-[2-(4-Fluorophenyl)ethoxy]oxane
Uniqueness
2-[2-(4-Iodophenyl)ethoxy]oxane is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the compound’s molecular weight and can enhance its reactivity in certain chemical reactions. Additionally, the iodine atom’s radiolabeling potential makes this compound valuable in imaging and diagnostic applications.
Propiedades
Número CAS |
163070-73-3 |
|---|---|
Fórmula molecular |
C13H17IO2 |
Peso molecular |
332.18 g/mol |
Nombre IUPAC |
2-[2-(4-iodophenyl)ethoxy]oxane |
InChI |
InChI=1S/C13H17IO2/c14-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-15-13/h4-7,13H,1-3,8-10H2 |
Clave InChI |
NYMCUWWWGXBMKT-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


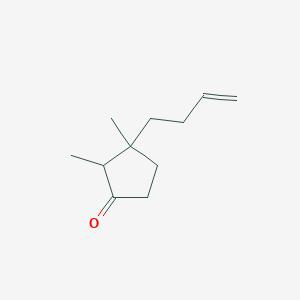
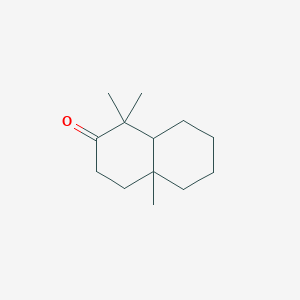
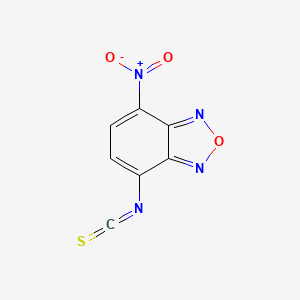
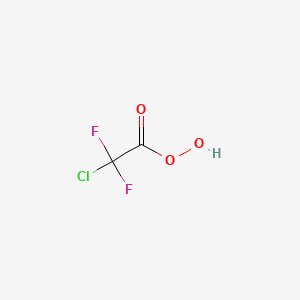

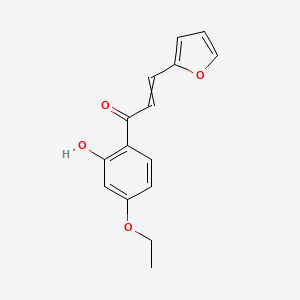

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

